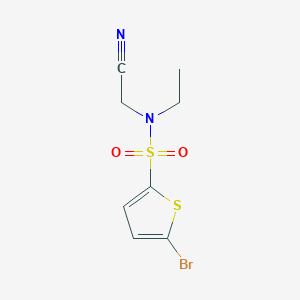![molecular formula C13H15NO3 B7589589 2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid](/img/structure/B7589589.png)
2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions. It is a member of the fenamate class of NSAIDs and is structurally related to other drugs such as mefenamic acid and flufenamic acid.
Mecanismo De Acción
2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid inhibits the activity of COX enzymes by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This results in reduced inflammation and pain.
Biochemical and Physiological Effects:
2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid has been shown to have a number of biochemical and physiological effects. It can reduce the production of prostaglandins, which are involved in inflammation and pain. It can also reduce fever by acting on the hypothalamus in the brain. 2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid has been shown to have a half-life of around 2-4 hours and is metabolized in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and has been extensively studied for its anti-inflammatory and analgesic properties. It is also relatively inexpensive and widely available. However, there are some limitations to its use. 2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid can have off-target effects on other enzymes and may not be specific to COX enzymes. It can also have variable effects depending on the experimental conditions and may not be suitable for all types of experiments.
Direcciones Futuras
There are a number of future directions for research on meclofenamic acid. One area of interest is the development of more specific COX inhibitors that can target specific isoforms of the enzyme. Another area of interest is the use of meclofenamic acid in combination with other drugs to enhance its therapeutic effects. There is also potential for the use of meclofenamic acid in the treatment of other conditions such as cancer and neurological disorders. Further research is needed to fully understand the potential of meclofenamic acid in these areas.
Métodos De Síntesis
2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid can be synthesized by the reaction of 2-methyl-4-nitrobenzoic acid with 2-methylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced with hydrogen gas in the presence of a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid is also known to have antipyretic properties and can reduce fever.
Propiedades
IUPAC Name |
2-methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-7-5-9(3-4-10(7)13(16)17)14-12(15)11-6-8(11)2/h3-5,8,11H,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNSSUFHGGPISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC(=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide](/img/structure/B7589509.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7589511.png)

![2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine](/img/structure/B7589534.png)
![[2-(Aminomethyl)piperidin-1-yl]-(1,3-benzodioxol-5-yl)methanone](/img/structure/B7589540.png)
![4-[(2,3-Dichlorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589553.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589557.png)




![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
![2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)